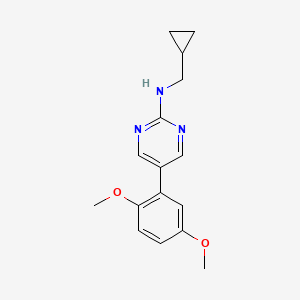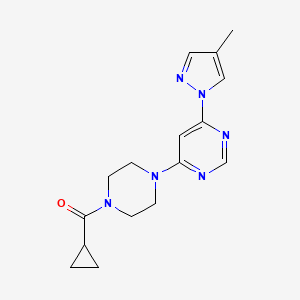
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a small molecule compound which has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It is an important member of the piperazinopyrimidine family, which is a group of compounds that have been studied for their potential therapeutic effects. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This review will provide an overview of the synthesis of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.
Applications De Recherche Scientifique
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been studied for its potential use as an anti-inflammatory, antimicrobial, and antineoplastic agent.
Mécanisme D'action
The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine have been studied in several studies. It has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, it has been shown to inhibit the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine), which is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its easy synthesis and availability. In addition, the compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are numerous potential future directions for research into 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. These include further research into the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted into the compound’s potential use as a novel drug candidate and its potential interactions with other drugs. Finally, further research could be conducted into the compound’s potential uses in other areas, such as agriculture and food science.
Méthodes De Synthèse
The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been reported in several studies. It is typically synthesized through a multi-step process involving the reaction of 4-methyl-1H-pyrazol-1-yl chloride with 4-cyclopropanecarbonylpiperazine in the presence of an acid catalyst. The product is then further reacted with a base to form the desired compound. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJYLDFCQYLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
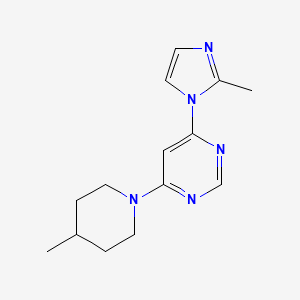
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)
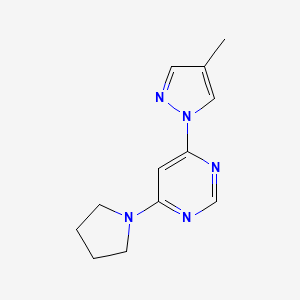
![4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441658.png)
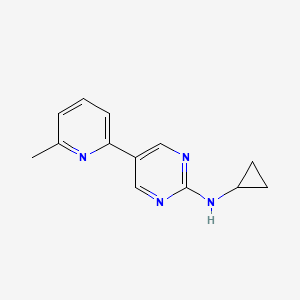
![4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441667.png)
